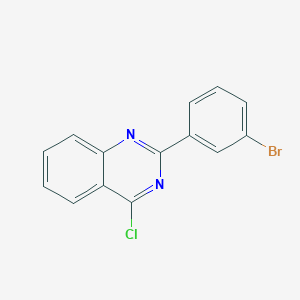
2-(3-Bromophenyl)-4-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-4-chloroquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-4-chloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromoaniline and 4-chlorobenzoyl chloride.
Formation of Intermediate: The reaction between 3-bromoaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products:
Substitution Products: Derivatives with different substituents replacing bromine or chlorine.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-4-chloroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-4-chloroquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid
- 4-(3-Bromophenyl)-2-chloroquinazoline
- 2-(4-Bromophenyl)-4-chloroquinazoline
Comparison:
- 2-(3-Bromophenyl)-4-chloroquinazoline is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and biological activity.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has a fluorine atom and a carboxylic acid group, which can enhance its binding affinity to certain targets.
- 4-(3-Bromophenyl)-2-chloroquinazoline has a different substitution pattern, affecting its chemical properties and potential applications.
- 2-(4-Bromophenyl)-4-chloroquinazoline has the bromine atom in a different position, which can alter its reactivity and biological activity.
Properties
Molecular Formula |
C14H8BrClN2 |
|---|---|
Molecular Weight |
319.58 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-chloroquinazoline |
InChI |
InChI=1S/C14H8BrClN2/c15-10-5-3-4-9(8-10)14-17-12-7-2-1-6-11(12)13(16)18-14/h1-8H |
InChI Key |
MNJBXBVJLMRDSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















